molecular formula C19H21N3O6 B11113446 N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 322664-57-3

N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11113446
CAS No.: 322664-57-3
M. Wt: 387.4 g/mol
InChI Key: XQYQMDRJKQZERF-UFFVCSGVSA-N
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Description

N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-HO-3-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylidene hydrazine moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxyphenyl)-2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoacetamide
  • 2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and hydrazone functional groups

Properties

CAS No.

322664-57-3

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H21N3O6/c1-26-15-7-5-13(9-17(15)28-3)19(25)20-11-18(24)22-21-10-12-4-6-14(23)16(8-12)27-2/h4-10,23H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10+

InChI Key

XQYQMDRJKQZERF-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)OC)OC

Origin of Product

United States

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